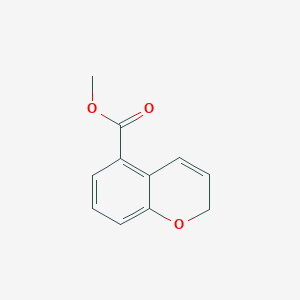

methyl 2H-chromene-5-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

methyl 2H-chromene-5-carboxylate |

InChI |

InChI=1S/C11H10O3/c1-13-11(12)9-4-2-6-10-8(9)5-3-7-14-10/h2-6H,7H2,1H3 |

InChI Key |

NCYVCBWYMKECRH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C=CCOC2=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2h Chromene 5 Carboxylate and Analogues

Contemporary Approaches in Chromene Scaffold Construction

Modern organic synthesis has produced a diverse toolkit for the construction of the 2H-chromene ring system. These methods range from the convergent assembly of multiple components in a single step to intricate cyclization cascades and functionalization of pre-formed rings.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecular architectures from simple starting materials in a one-pot process. frontiersin.org Several MCRs have been developed for the synthesis of functionalized chromenes. A notable example is the one-pot synthesis of diethyl 6-bromo-2H-chromene-2,3-dicarboxylate through the reaction of 5-bromo-2-hydroxybenzaldehyde, diethyl acetylenedicarboxylate (B1228247) (DEAD), and triphenylphosphine. tandfonline.comtandfonline.com This reaction proceeds through a series of intermediates, with the formation of a phosphorus ylide and subsequent intramolecular Wittig-type reaction being key steps.

Microwave-assisted MCRs under solvent-free conditions have also been reported, providing a green chemistry approach to chromene synthesis. For instance, the three-component condensation of an aromatic aldehyde, malononitrile, and a phenol (B47542) or naphthol derivative can be efficiently catalyzed by magnetic nanoparticles like ilmenite (B1198559) (FeTiO3), leading to high yields of 2-amino-4H-chromenes. ajgreenchem.com While this example yields the 4H-isomers, the underlying principle of convergent synthesis is broadly applicable. The modular nature of MCRs allows for the generation of diverse chromene libraries by simply varying the starting components. rsc.org

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehyde, Malononitrile, Phenol/Naphthol | Ilmenite (FeTiO3), Microwave, Solvent-free | 2-Amino-4H-chromenes | ajgreenchem.com |

| 5-bromo-2-hydroxybenzaldehyde, Diethyl acetylenedicarboxylate, Triphenylphosphine | Dichloromethane | Diethyl 6-bromo-2H-chromene-2,3-dicarboxylate | tandfonline.comtandfonline.com |

| Salicylaldehyde (B1680747), Malononitrile, Ethyl cyanoacetate, Hydrazine (B178648) hydrate (B1144303) | Mild conditions | 5-Imino-3,5-dihydro-2H-chromeno[3,4-c]pyridin-2-one derivatives | researchgate.net |

Cyclization-Based Syntheses

Cyclization reactions are fundamental to the formation of the pyran ring in chromenes. rsc.org These strategies typically involve the construction of an appropriate acyclic precursor followed by an intramolecular ring-closing event.

Electrophilic Cyclization: Substituted propargylic aryl ethers can undergo mild, electrophilic cyclization using reagents like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) to afford 3,4-disubstituted 2H-chromenes in excellent yields. This method demonstrates good functional group tolerance. organic-chemistry.org

Annulative Condensation: The condensation of salicylaldehydes with activated alkenes, such as acrylonitrile, mediated by a base like 4-dimethylaminopyridine (B28879) (DMAP), provides a direct route to 3-substituted-2H-chromenes. organic-chemistry.org

Metathesis Reactions: Ring-closing olefin metathesis (RCM) has proven to be a powerful and practical method for chromene synthesis. acs.org This approach involves preparing a diene precursor, typically from a salicylaldehyde derivative and an appropriate alkenyl fragment, which is then subjected to a ruthenium catalyst (e.g., Grubbs catalyst) to form the pyran ring.

Radical Cyclization: A novel approach utilizing metalloradical catalysis involves the reaction of salicyl N-tosylhydrazones with terminal alkynes, catalyzed by cobalt(II) complexes. This process generates a cobalt(III)-carbene radical which adds to the alkyne, forming a vinyl radical. Subsequent intramolecular hydrogen atom transfer (HAT) from the phenolic hydroxyl group and sigmatropic ring-closure yields the 2H-chromene product. nih.govacs.org

Photochemical Cyclization: Benzo[g]chromene derivatives can be synthesized via a photochemical intramolecular cyclization reaction. This strategy uses the photoredox reaction of quinones to induce a C–H bond oxidation, leading to the formation of an intermediate that undergoes re-cyclization to the final chromene product. acs.org

| Cyclization Type | Key Precursor | Typical Reagents/Catalysts | Key Feature | Reference |

|---|---|---|---|---|

| Electrophilic Cyclization | Propargylic aryl ether | I₂, ICl, PhSeBr | Mild conditions, good functional group tolerance | organic-chemistry.org |

| Ring-Closing Metathesis | Aryl ether with two terminal alkenes | Grubbs catalyst (Ruthenium-based) | High efficiency and practicality | acs.org |

| Metalloradical Cyclization | Salicyl N-tosylhydrazone, Alkyne | Cobalt(II) porphyrin complexes | Novel radical-based pathway | nih.govacs.org |

| Photochemical Cyclization | Substituted Quinone | Visible light | Utilizes light energy for C-H oxidation | acs.org |

Selective Introduction and Modification of the Carboxylate Moiety

The synthesis of methyl 2H-chromene-5-carboxylate specifically requires methods that can introduce a carboxyl group at the C5 position of the benzene (B151609) ring. This can be achieved either by starting with a pre-functionalized aromatic precursor or by late-stage functionalization.

One primary strategy involves using a substituted salicylaldehyde that already contains the desired methyl carboxylate group at the 3-position (which becomes the 5-position of the chromene). For instance, methyl 3-formyl-2-hydroxybenzoate could serve as a key starting material. This precursor can then be subjected to various chromene-forming reactions, such as the Petasis condensation or Wittig-type reactions, to construct the pyran ring. organic-chemistry.org

While direct carboxylation of the chromene C5 position is challenging, modification of existing functional groups is a viable alternative. Furthermore, general methods for the selective transformation of carboxylic acids using boron catalysts have been developed. These methods allow for the installation of new carbon-carbon bonds at the carboxyl group under mild conditions, which could be applied to a chromene-carboxylic acid to generate diverse analogues. u-tokyo.ac.jp The synthesis of related structures, such as methyl-2-oxo-3-phenyl-2H-chromene-6-carboxylate, has been reported, demonstrating the feasibility of incorporating ester functionalities onto the chromene scaffold. mdpi.com

Regioselective Substituent Incorporations on the Chromene Core

Achieving regiocontrol in the functionalization of the chromene core is critical for synthesizing specific analogues. Several advanced methodologies address this challenge.

Directed C-H Functionalization: Transition metal-catalyzed, directing-group-assisted C-H activation is a powerful tool for regioselective functionalization. For example, a hydroxyl group on the aromatic ring can direct a rhodium(III) catalyst to activate a specific C-H bond for annulation reactions with alkynes, leading to highly substituted, fused chromene systems with excellent regioselectivity. nih.gov

Aryne Annulation: A concise and regioselective approach to chromenes involves an aryne-based synthetic strategy. A chromene-type aryne precursor can be generated and undergo cyclization under mild conditions to afford polycyclic xanthone (B1684191) skeletons with excellent regioselectivity. nih.govresearchgate.net

Diels-Alder Cycloaddition: A highly regioselective intermolecular Diels-Alder reaction between a 3-vinyl-2H-chromene and a dienophile like methyl propiolate can be used to construct a new ring. Subsequent aromatization yields functionalized 6H-benzo[c]chromenes. rsc.org

Catalysis in 2H-Chromene Synthesis

Catalysis is central to the modern synthesis of 2H-chromenes, enabling efficient, selective, and often more environmentally benign transformations. msu.edubenthamdirect.com Transition metals, in particular, play a pivotal role in many of the most effective synthetic strategies.

Transition Metal-Catalyzed Processes

A wide range of transition metals are employed to catalyze key bond-forming and rearrangement reactions in 2H-chromene synthesis. msu.edu

Palladium: Palladium catalysts are extensively used. For example, [Pd(OAc)₂] can mediate the hydroarylation/C-O coupling sequence of tertiary 3-(o-bromophenyl)propynols to produce 2,2-dialkyl-4-substituted-2H-chromenes. msu.edu Palladium is also crucial in multicomponent reactions that involve cascade processes to build complex chromene derivatives.

Nickel: Inexpensive nickel catalysts can be used for the modular synthesis of 2-substituted-2H-chromenes. Under base-free conditions, they catalyze the C-O activation of 2-ethoxy-2H-chromenes and subsequent C-C bond formation with boronic acids. organic-chemistry.org

Rhodium: As mentioned, rhodium(III) catalysts are effective in C-H activation/[3+3] annulation sequences. For instance, the reaction of N-phenoxyacetamides with methyleneoxetanones, catalyzed by a rhodium complex, can produce 2H-chromene-3-carboxylic acids. organic-chemistry.org

Cobalt: Cobalt(II) complexes are uniquely suited for metalloradical catalytic cycles that construct the 2H-chromene ring from salicyl N-tosylhydrazones and alkynes. nih.govacs.org This method proceeds through tandem radical addition-cyclization reactions.

Iron: Iron(III) chloride is an inexpensive and effective catalyst for intramolecular alkyne-carbonyl metathesis reactions. Alkynyl ethers of salicylaldehyde can be converted to 3-substituted 2H-chromenes in high yields using just 15 mol% of FeCl₃. msu.edu

| Metal Catalyst | Reaction Type | Example Substrates | Product | Reference |

|---|---|---|---|---|

| Palladium(II) Acetate | Hydroarylation / C-O Coupling | 3-(o-bromophenyl)propynols | 4-Aryl/vinyl-2H-chromenes | msu.edu |

| Nickel Complex | C-O Activation / C-C Coupling | 2-Ethoxy-2H-chromenes, Boronic acids | 2-Substituted-2H-chromenes | organic-chemistry.org |

| Rhodium(III) Complex | C-H Activation / [3+3] Annulation | N-Phenoxyacetamides, Methyleneoxetanones | 2H-Chromene-3-carboxylic acids | organic-chemistry.org |

| Cobalt(II) Porphyrin | Metalloradical Addition-Cyclization | Salicyl N-tosylhydrazones, Alkynes | 2H-Chromenes | nih.govacs.org |

| Iron(III) Chloride | Alkyne-Carbonyl Metathesis | Alkynyl ethers of salicylaldehyde | 3-Substituted-2H-chromenes | msu.edu |

Compound Index

| Compound Name |

|---|

| 2H-chromene |

| 4H-chromene |

| 6H-benzo[c]chromene |

| Acrylonitrile |

| Diethyl acetylenedicarboxylate (DEAD) |

| Diethyl 6-bromo-2H-chromene-2,3-dicarboxylate |

| Ethyl cyanoacetate |

| Ilmenite (FeTiO3) |

| Iodine monochloride (ICl) |

| Iron(III) chloride (FeCl₃) |

| Malononitrile |

| This compound |

| Methyl 3-formyl-2-hydroxybenzoate |

| Methyl propiolate |

| Methyl-2-oxo-3-phenyl-2H-chromene-6-carboxylate |

| Phenylselenyl bromide (PhSeBr) |

| Triphenylphosphine |

| 4-dimethylaminopyridine (DMAP) |

Palladium-Catalyzed Reactions

Palladium catalysis has been effectively used to synthesize 2H-chromenes through various intramolecular cyclization reactions. One notable method involves the intramolecular C–H alkenylation of aryl homoallyl ethers. This procedure, catalyzed by Palladium(II) acetate, allows for the synthesis of a diverse range of substituted 2H-chromenes in high yields, often at room temperature with the aid of p-toluenesulfonic acid as an additive. acs.org This approach is versatile, enabling the preparation of isoflavenes and other complex chromene derivatives. acs.org

Another significant palladium-catalyzed route proceeds via the intramolecular cyclization of allylic acetates derived from salicylaldehydes. tandfonline.com For instance, 2-phenyl-2H-chromene can be synthesized from an intermediate hydroxyacetate, which is cyclized using a palladium catalyst generated in situ from Pd₂(dba)₃ and 1,4-bis(diphenylphosphino)butane (B1266417) (dppb). This method provides a mild pathway to 2-aryl- and 2-alkyl-2H-chromenes. tandfonline.com

| Starting Material | Catalyst System | Key Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aryl homoallyl ether | Pd(OAc)₂ / p-TsOH | Room Temperature | Substituted 2H-chromenes | 59-91% | acs.org |

| Hydroxyacetate from salicylaldehyde derivative | Pd₂(dba)₃ / dppb | THF | 2-Phenyl-2H-chromene | 34% (overall) | tandfonline.com |

Gold-Catalyzed Transformations

Gold catalysts, particularly cationic gold(I) complexes, are highly effective in promoting the cycloisomerization of aryl propargyl ethers to form 2H-chromenes. msu.edu A versatile method developed by Stratakis and co-workers utilizes Ph₃PAuNTf₂ as the catalyst, which facilitates the 6-endo-dig cyclization. msu.edu This reaction accommodates a wide array of substituents, including both electron-donating and electron-withdrawing groups, on the aromatic ring. For less reactive, electron-deficient substrates, the reaction can be driven to completion with slightly higher catalyst loadings and elevated temperatures. msu.edu

| Starting Material | Catalyst | Key Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aryl propargyl ether (electron-rich) | Ph₃PAuNTf₂ (2 mol%) | 25 °C | Substituted 2H-chromenes | Good to high | msu.edu |

| Aryl propargyl ether (electron-deficient) | Ph₃PAuNTf₂ (4 mol%) | 70 °C | Substituted 2H-chromenes | Excellent | msu.edu |

Chromium-Carbene Complex-Mediated Synthesis

A unique approach to 2H-chromenes involves the use of Fischer-type carbene complexes of chromium. In a method reported by Wulff and co-workers, an α,β-unsaturated chromium carbene complex reacts with a propargyl ether that has an alkenyl group on the propargylic carbon. msu.eduuva.nl This reaction proceeds through a complex cascade involving a [3+2] cycloaddition followed by rearrangements to furnish the 2H-chromene scaffold. msu.edu This methodology provides access to structurally complex chromenes that may be difficult to obtain through other routes. msu.eduuva.nl

Rare Earth Metal and Other Lewis Acid Catalysis (e.g., Ytterbium, Rhenium)

Certain rare earth metals and other Lewis acidic metals have proven to be effective catalysts for 2H-chromene synthesis.

Ytterbium: Ytterbium triflate (Yb(OTf)₃) catalyzes the two-step preparation of 2,2-dimethyl-2H-chromenes from salicylaldehydes and 2-methylpropene. researchgate.net This Lewis acid-catalyzed process represents a straightforward method for accessing this specific class of chromene derivatives. researchgate.net

Rhenium: A one-pot cyclocondensation of phenols with 2-methyl-3-butyn-2-ol, catalyzed by Re(CO)₅Cl, yields 2,2-dimethyl-2H-chromenes. uva.nl This reaction proceeds in moderate to good yields with various substituted phenols, demonstrating the utility of rhenium catalysis in this transformation. uva.nl

| Starting Material | Catalyst | Key Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Salicylaldehydes and 2-methylpropene | Yb(OTf)₃ | Two steps | 2,2-Dimethyl-2H-chromenes | N/A | researchgate.net |

| Phenols and 2-methyl-3-butyn-2-ol | Re(CO)₅Cl | Hexane, 60 °C | 2,2-Dimethyl-2H-chromenes | Moderate to good | uva.nl |

Organocatalytic and Metal-Free Synthetic Routes

Organocatalysis has emerged as a powerful, complementary strategy to metal-based methods, offering metal-free pathways to 2H-chromenes under mild conditions. These reactions are often promoted by Brønsted acids or Lewis acid/base organocatalysts.

Brønsted Acid-Catalyzed Methods

Brønsted acids are effective catalysts for various annulation reactions that produce 2H-chromenes. A novel metal-free formal [4+2] annulation of o-hydroxybenzyl alcohols with alkynyl thioethers is catalyzed by triflimide (HNTf₂), yielding polysubstituted 2H-chromenes in good to excellent yields. acs.org This protocol is notable for its wide substrate scope and tolerance of diverse functional groups. acs.org

In another approach, a Brønsted acid-catalyzed oxo-cyclization of propargyl alcohols with azlactones, using 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BiNPO₄H) as the catalyst, provides C2-azlactonized 2H-chromenes with excellent diastereoselectivity. researchgate.netacs.org Furthermore, co-catalytic systems combining arylboronic acids with Brønsted acids have been identified to efficiently promote the condensation of phenols with α,β-unsaturated carbonyls, expanding the scope of accessible 2H-chromene structures. rsc.orgresearchgate.net

| Starting Materials | Catalyst | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| o-Hydroxybenzyl alcohols and alkynyl thioethers | HNTf₂ | Formal [4+2] annulation | Up to 92% | acs.org |

| Propargyl alcohols and azlactones | BiNPO₄H | Oxo-cyclization | Good yields, ≥19:1 dr | researchgate.netacs.org |

| Phenols and α,β-unsaturated carbonyls | Arylboronic acid / Brønsted acid | Condensation | N/A | rsc.orgresearchgate.net |

Lewis Acid/Base Organocatalysis

Cooperative catalysis involving Lewis acids and bases provides another avenue for 2H-chromene synthesis. A dual catalyst system comprising a Brønsted acid (like a BINOL-derived phosphoric acid) and a Lewis acid (such as Yb(OTf)₃) can promote the efficient C-C bond formation between 2H-chromene acetals and ethyl diazoacetate. nih.govnih.gov While this system includes a metal Lewis acid, it highlights the cooperative principle.

More purely organocatalytic methods include the use of hydrazine catalysts for the ring-closing carbonyl-olefin metathesis (RCCOM) of O-allyl salicylaldehydes. nih.govchemrxiv.org This reaction, which proceeds via a [3+2]/retro-[3+2] cycloaddition manifold, is highly dependent on the steric bulk of the allyl group, with more demanding substituents leading to optimal results. nih.gov This strategy represents a significant advance in organocatalytic metathesis reactions for heterocycle synthesis. nih.govchemrxiv.org Additionally, chiral N-heterocyclic carbenes (NHCs) have been used in cooperative catalysis with Lewis acids to achieve highly stereoselective syntheses of related heterocyclic structures, a principle that can be extended to chromene synthesis. rsc.org

Phenylboronic Acid-Promoted Chromenylation

The use of phenylboronic acid as a catalyst for the synthesis of 2H-chromenes represents a significant advancement over traditional acid- or base-catalyzed methods. This methodology typically involves the condensation of a phenol with an α,β-unsaturated aldehyde. The reaction is believed to proceed through the formation of a benzodioxaborine intermediate, which then undergoes a sigmatropic rearrangement and subsequent elimination to yield the 2H-chromene ring system. researchgate.net

One of the key advantages of this method is its mild nature, allowing for the synthesis of a variety of substituted 2H-chromenes. rsc.org Research has shown that the electronic nature of the substituents on the phenol starting material can significantly influence the reaction outcome. Phenols bearing electron-donating groups tend to react more readily, while those with electron-withdrawing groups, such as the methoxycarbonyl group in the precursor to this compound, can be more challenging and may result in lower yields. mdpi.com

To address this limitation, co-catalyst systems, such as the combination of an arylboronic acid with a Brønsted acid, have been developed. These systems can accelerate the condensation, even allowing for the use of catalytic amounts of both the boronic and Brønsted acids. rsc.orgrsc.org For instance, the use of a more Lewis acidic boronic acid, like pentafluorophenylboronic acid, in conjunction with a Brønsted acid has been shown to be effective for less reactive phenol substrates. rsc.org

While specific examples detailing the synthesis of this compound using this method are not extensively documented in publicly available literature, the general principles suggest that a strategic selection of the boronic acid catalyst and reaction conditions could enable its efficient synthesis from the corresponding substituted phenol and an appropriate α,β-unsaturated aldehyde.

Green Chemistry Principles in the Synthesis of 2H-Chromene Derivatives

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have become a central theme in modern organic synthesis. The preparation of 2H-chromene derivatives, including this compound, has benefited significantly from the application of these principles through methods such as microwave-assisted synthesis, ultrasound-promoted reactions, and the use of environmentally benign solvents and catalysts.

Microwave Irradiation-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govajgreenchem.comeurekaselect.com In the context of 2H-chromene synthesis, microwave irradiation has been successfully employed in various reaction types, including multicomponent reactions. nih.govnih.govajgreenchem.com

| Feature | Advantage of Microwave-Assisted Synthesis |

| Reaction Time | Significantly reduced (minutes vs. hours) |

| Yields | Often higher than conventional methods |

| Purity | Cleaner reaction profiles with fewer byproducts |

| Energy Efficiency | Localized heating is more energy-efficient |

Ultrasound-Promoted Chemical Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for green synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. nih.gov

Ultrasound has been effectively used to promote the synthesis of various chromene derivatives, often under mild conditions and in environmentally benign solvents. acs.org For instance, ultrasound irradiation has been employed in the synthesis of functionalized coumarin-uracil molecular hybrids, demonstrating its utility in constructing complex heterocyclic systems. acs.org The use of ultrasound can lead to significant improvements in yield and reductions in reaction time, making it an attractive method for the synthesis of compounds like this compound.

A comparison of a conventional thermal method versus an ultrasound-assisted method for a radical cascade reaction leading to functionalized indolines, a related heterocyclic system, highlights the potential benefits. The ultrasound-mediated reaction proceeded to high yield in just 60 seconds, whereas a silent (non-sonicated) reaction failed to produce the desired product. nih.gov

Application of Environmentally Benign Solvents and Catalytic Systems

A cornerstone of green chemistry is the replacement of hazardous solvents and toxic catalysts with more sustainable alternatives. In the synthesis of 2H-chromenes, significant progress has been made in this area.

Green Solvents: Water has been explored as a green solvent for the synthesis of chromene derivatives, offering advantages in terms of cost, safety, and environmental impact. oiccpress.comijpsjournal.com The use of aqueous media can also simplify product isolation, as organic products often precipitate out of the reaction mixture. oiccpress.com

Benign Catalysts: A variety of environmentally friendly catalysts have been developed for chromene synthesis. These include:

Organocatalysts: L-proline has been used as a catalyst for the multicomponent synthesis of highly functionalized 2H-chromenes. researchgate.net

Natural Catalysts: Catalysts derived from natural sources, such as waste snail shells (predominantly CaO), have been successfully employed for the synthesis of 2-amino-4H-chromenes in water at ambient temperature. oiccpress.com

Heterogeneous Catalysts: Solid-supported catalysts and metal-based catalysts with low toxicity, such as those based on iron, offer advantages in terms of easy separation and recyclability, minimizing waste generation. nih.gov For example, an iron-catalyzed intramolecular alkyne-aldehyde metathesis has been developed for the synthesis of functionalized 2H-chromenes. nih.gov

The following table provides examples of green catalytic systems used in the synthesis of chromene derivatives.

| Catalyst Type | Example | Application | Reference |

| Organocatalyst | L-Proline | Multicomponent synthesis of functionalized 2H-chromenes | researchgate.net |

| Natural Base | Waste Snail Shell (CaO) | Synthesis of 2-amino-4H-chromenes in water | oiccpress.com |

| Transition Metal | Iron | Intramolecular alkyne-carbonyl metathesis for 2H-chromenes | nih.gov |

The application of these green solvents and catalytic systems to the synthesis of this compound holds significant promise for developing more sustainable and efficient manufacturing processes for this important chemical intermediate.

Mechanistic Investigations of 2h Chromene Formation and Reactivity

Elucidation of Reaction Pathways for 2H-Chromene Scaffold Assembly

The construction of the 2H-chromene ring system can be achieved through several distinct mechanistic pathways. These routes often involve highly reactive intermediates and carefully orchestrated cyclization events.

Role of Ortho-Quinone Methide Intermediates and Electrocyclization

A prominent and widely utilized strategy for 2H-chromene synthesis involves the in situ generation of ortho-quinone methides (o-QMs). researchgate.netrsc.orgacs.org These transient species are highly reactive and readily participate in subsequent reactions to form the chromene ring. researchgate.net The generation of o-QMs can be initiated from various precursors, such as o-hydroxybenzyl alcohols, through dehydration. researchgate.net

Once formed, the o-QM intermediate can undergo a pericyclic reaction known as a 6π-electrocyclization. nih.govrsc.orgwikipedia.org This process involves the cyclic rearrangement of six π-electrons to form a new sigma bond, leading directly to the 2H-chromene skeleton. nih.govnih.gov The stereochemistry of the final product is governed by the Woodward-Hoffmann rules, which predict whether the ring closure will be conrotatory or disrotatory depending on the reaction conditions (thermal or photochemical) and the number of π-electrons involved. wikipedia.org

For instance, the palladium-catalyzed coupling of a bromoquinone with a vinyl stannane (B1208499) can lead to a vinyl quinone, which upon enolization, forms an ortho-quinone methide. This intermediate then undergoes an oxa-6π electrocyclization to yield the 2H-chromene. nih.gov This cascade process highlights the synthetic utility of o-QMs in complex molecule synthesis. nih.govrsc.org

In some cases, the formation of the 2H-chromene is part of a more complex cascade reaction. For example, a cobalt(II)-catalyzed reaction of salicyl N-tosylhydrazones with terminal alkynes proceeds through a cobalt(III)-carbene radical, which adds to the alkyne to form a salicyl-vinyl radical intermediate. Subsequent hydrogen atom transfer (HAT) from the phenolic hydroxyl group leads to an ortho-quinone methide, which then undergoes a sigmatropic ring-closing reaction to afford the 2H-chromene product. nih.govmsu.edu

Knoevenagel Condensation and Subsequent Intramolecular Cyclization Mechanisms

The Knoevenagel condensation is a powerful tool in carbon-carbon bond formation and serves as a key step in another major pathway to 2H-chromenes. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgnumberanalytics.com In the context of 2H-chromene synthesis, salicylaldehydes are common starting materials.

The mechanism commences with the base-catalyzed condensation of an active methylene compound (e.g., a β-keto ester or malononitrile) with a salicylaldehyde (B1680747) derivative. mdpi.comresearchgate.net This initial step forms an α,β-unsaturated intermediate. Following the Knoevenagel condensation, an intramolecular oxa-Michael addition (also known as an intramolecular conjugate addition) occurs. rsc.orgmdpi.com The phenolic hydroxyl group acts as a nucleophile, attacking the β-carbon of the newly formed α,β-unsaturated system. This cyclization step results in the formation of the 2H-chromene ring.

The efficiency and regioselectivity of this tandem Knoevenagel condensation/oxa-Michael addition sequence can be influenced by the choice of catalyst and reaction conditions. mdpi.com For example, the use of piperidine (B6355638) and p-toluenesulfonic acid has been shown to effectively promote the synthesis of 3-sulfonyl-2-sulfonylmethyl-2H-chromenes from salicylaldehydes and 1,3-bisarylsulfonylpropenes. mdpi.com

[4+2] Annulation Processes in Chromene Ring Formation

[4+2] annulation, or cycloaddition, reactions provide another versatile route to the 2H-chromene scaffold. These reactions involve the combination of a four-atom component (diene) with a two-atom component (dienophile) to form a six-membered ring.

A notable example is the Brønsted acid-catalyzed reaction of alkynyl thioethers with o-hydroxybenzyl alcohols. acs.orgnih.gov In this process, the o-hydroxybenzyl alcohol serves as a precursor to an in situ generated ortho-quinone methide, which acts as the four-atom component. The alkynyl thioether then functions as the two-atom component in a formal [4+2] annulation. This metal-free approach offers good to excellent yields under mild conditions and tolerates a wide range of functional groups. acs.orgnih.gov

Furthermore, radical cascade [4+2] annulation reactions have been developed for the synthesis of related chroman frameworks, which can be precursors to 2H-chromenes. rsc.org These reactions, often initiated by photoredox catalysis, allow for the construction of the six-membered ring from N-hydroxyphthalimide esters and electron-deficient olefins. rsc.org While this method directly yields chromans, it highlights the potential of [4+2] strategies in accessing the broader benzopyran family.

Mechanisms of Nucleophilic Addition and Ring Opening in 2H-Chromenes

The reactivity of the 2H-chromene ring system is characterized by its susceptibility to nucleophilic attack, which can lead to ring-opening reactions. The electrophilic nature of the C2 and C4 positions of the pyran ring makes them prone to attack by nucleophiles.

For instance, 2H-chromenes can undergo dimerization catalyzed by a sulfonyl-derived MIL-101 MOF. This process is proposed to proceed through the formation of an ortho-quinone methide intermediate, followed by a tandem rearrangement and hetero-Diels-Alder reaction sequence, resulting in a benzopyranobenzopyran polycyclic structure. rsc.org

The regioselectivity of nucleophilic attack can be influenced by the substituents on the chromene ring. In studies involving lithium selenolate-catalyzed intramolecular cyclization, the nature of the substituent at the R2 position determined whether 2H- or 4H-chromenes were formed. acs.org The electronic nature of substituents on the starting materials significantly affects the nucleophilic addition and the subsequent formation of enolate intermediates. acs.org

Chemical Reactivity and Functional Group Transformations of Methyl 2h Chromene 5 Carboxylate

Ester Hydrolysis and Derivatization of the Carboxylic Acid

The ester functional group in methyl 2H-chromene-5-carboxylate is a primary site for chemical modification, beginning with its hydrolysis to the corresponding carboxylic acid. This transformation is a fundamental step that opens the door to a wide array of derivatives.

The hydrolysis can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield the free carboxylic acid, 2H-chromene-5-carboxylic acid. ontosight.ai

Once formed, 2H-chromene-5-carboxylic acid can be converted into a variety of derivatives. A common transformation is the formation of amides, which can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an appropriate amine. Alternatively, coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of a catalyst such as 4-(Dimethylamino)pyridine (DMAP) can directly facilitate amide bond formation between the carboxylic acid and an amine. acgpubs.org This method has been successfully employed for the synthesis of piperazine (B1678402) and piperidine (B6355638) amides of chromone-2-carboxylic acid. acgpubs.org Another approach involves the direct conversion of a carboxylic acid to an amide by forming an ammonium (B1175870) salt with ammonium carbonate, which then dehydrates upon heating. libretexts.org

Table 1: Representative Derivatization Reactions of Carboxylic Acids

| Derivative | Reagents and Conditions | Reference |

| Amide | 1. SOCl₂ or (COCl)₂ 2. R₂NH | General Knowledge |

| Amide | EDC.HCl, DMAP, R₂NH, DCM, rt | acgpubs.org |

| Amide | (NH₄)₂CO₃, then heat | libretexts.org |

| Ester | R'OH, Acid catalyst (e.g., H₂SO₄) | ontosight.ai |

This table presents generalized conditions for the derivatization of carboxylic acids, which are applicable to 2H-chromene-5-carboxylic acid.

Halogenation and Halogen Exchange Reactions on the Benzopyran Ring

The benzopyran ring of this compound is susceptible to electrophilic substitution reactions, including halogenation. The position of halogenation is directed by the existing substituents. The ether oxygen at position 1 is an activating, ortho-, para-directing group, while the carboxylate at position 5 is a deactivating, meta-directing group.

Bromination of 2H-chromene derivatives has been reported to occur at various positions. For instance, the bromination of certain pyrano chromenes has been studied. msu.edu A convenient route to 4-bromo-2H-benzopyrans from the corresponding chroman-4-ones using phosphorus tribromide has been described. researchgate.net Furthermore, electrophilic cyclization of substituted propargylic aryl ethers with reagents like iodine (I₂) or iodine monochloride (ICl) can produce 3,4-disubstituted 2H-benzopyrans. organic-chemistry.org For this compound, electrophilic attack is likely to be directed to the 6- and 8-positions, which are para and ortho to the activating ether oxygen, respectively.

Halogen exchange reactions, while less common, can be a valuable tool for introducing different halogens onto the ring.

Table 2: Examples of Halogenation Reactions on Chromene Systems

| Reaction | Reagent(s) | Position of Halogenation | Compound Type | Reference |

| Bromination | PBr₃ | 4 | 2H-Chromene | researchgate.net |

| Iodination | I₂ | 3, 4 | 2H-Benzopyran | organic-chemistry.org |

| Bromination | Not specified | Not specified | Pyrano chromene | msu.edu |

This table provides examples from related chromene systems to illustrate potential halogenation pathways.

Nucleophilic Substitution Reactions at Substituted Positions

Halogenated derivatives of this compound can serve as precursors for a variety of nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.

For instance, a bromo-substituted chromene can be converted into a lithio derivative, which can then react with various electrophiles to introduce new substituents. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have been used to replace a 6-iodo group on a 3-nitro-2-(trifluoromethyl)-2H-chromene with various alkynes. nih.gov This demonstrates that a halogen on the benzene (B151609) ring of the chromene can be effectively replaced. It is plausible that a halogen at the 6- or 8-position of this compound could undergo similar transformations.

Additionally, nucleophilic substitution has been observed at the 4-position of the chromene ring, leading to the formation of 4-substituted derivatives. researchgate.net The stability of a representative 2H-chromene derivative towards nucleophiles like 2-phenylethanethiol (B1584568) has also been noted. nih.gov

Reduction and Oxidation Pathways Affecting the Chromene Structure

The 2H-chromene structure can undergo both reduction and oxidation reactions, leading to saturated or more oxidized derivatives.

Reduction: The double bond in the pyran ring of 2H-chromenes can be reduced to yield the corresponding saturated chroman. This transformation can be achieved through catalytic hydrogenation, for example, using hydrogen gas and a palladium catalyst.

Oxidation: The oxidation of 2H-chromenes can lead to a variety of products depending on the oxidant and reaction conditions. The use of hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), on 2H-chromenes has been shown to result in substituted 4H-chromenes and, in some cases, ring contraction to form chromanes. researchgate.net The oxidation of a γ-tocopherol model compound, a chroman derivative, can lead to the formation of a pyrano chromene as a side product. msu.edu

These transformations highlight the versatility of the chromene scaffold in accessing different oxidation states and related heterocyclic systems.

Acylation Reactions and Regioselectivity

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. synarchive.comyoutube.comorganic-chemistry.org In the case of this compound, the aromatic part of the benzopyran ring can undergo acylation. The regioselectivity of this reaction will be governed by the directing effects of the existing substituents. The ether oxygen at position 1 is a strong activating group and directs electrophiles to the ortho and para positions (6- and 8-positions). The methyl carboxylate group at position 5 is a deactivating group and a meta-director. Therefore, acylation is most likely to occur at the 6- or 8-position, influenced by the powerful activating effect of the ether oxygen. Mechanochemical Friedel-Crafts acylations have also been developed as a more environmentally friendly alternative. nih.gov

Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazines)

The reaction of 2H-chromene derivatives with nitrogen-containing nucleophiles can lead to a range of interesting products. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate, a related coumarin, with hydrazine (B178648) hydrate (B1144303) has been shown to cause ring-opening of the pyrone ring. nih.govresearchgate.net While this compound does not possess the same lactone structure, the pyran ring can still be susceptible to nucleophilic attack.

The synthesis of 2H-chromenes can also be achieved using hydrazine-catalyzed ring-closing carbonyl-olefin metathesis, indicating the role of hydrazines in mediating transformations involving the chromene scaffold. nih.gov The reaction of 2-imino-2H-chromene-3-carbo(thio)amides with various reagents has also been explored, showcasing the reactivity of the imino and amide groups. researchgate.net

Advanced Spectroscopic and Structural Characterization of Methyl 2h Chromene 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For methyl 2H-chromene-5-carboxylate, both ¹H and ¹³C NMR would be required to map out the proton and carbon frameworks of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide critical information about the electronic environment and connectivity of the protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | --- | --- | --- |

| H-3 | --- | --- | --- |

| H-4 | --- | --- | --- |

| H-6 | --- | --- | --- |

| H-7 | --- | --- | --- |

| H-8 | --- | --- | --- |

| -OCH₃ | --- | --- | --- |

Note: This table is predictive and awaits experimental verification.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR, a ¹³C NMR spectrum would identify all unique carbon atoms in this compound, including the quaternary carbons. The chemical shifts would be indicative of the carbon's hybridization and its bonding environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | --- |

| C-3 | --- |

| C-4 | --- |

| C-4a | --- |

| C-5 | --- |

| C-6 | --- |

| C-7 | --- |

| C-8 | --- |

| C-8a | --- |

| C=O | --- |

| -OCH₃ | --- |

Note: This table is predictive and awaits experimental verification.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy would be utilized to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. Key absorptions would be expected for the ester carbonyl (C=O) group, the C-O stretches of the ether and ester, and the C=C bonds of the aromatic and pyran rings, as well as C-H stretching and bending vibrations.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ester) | ~1720 |

| C=C (Aromatic) | ~1600, ~1480 |

| C-O (Ether) | ~1250 |

| C-O (Ester) | ~1100 |

| C-H (Aromatic) | ~3100-3000 |

| C-H (Aliphatic) | ~3000-2850 |

Note: This table is predictive and awaits experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₀O₃), HRMS would verify the molecular formula by matching the experimental mass to the calculated exact mass with a high degree of precision.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

|---|---|---|

| [M+H]⁺ | 191.0703 | --- |

| [M+Na]⁺ | 213.0522 | --- |

Note: This table is predictive and awaits experimental verification.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π-π* transitions within the chromene ring system. The specific wavelengths and molar absorptivities would be characteristic of its electronic structure.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, SC-XRD would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions. For instance, detailed crystallographic data is available for the related compound, methyl 2-oxo-2H-chromene-3-carboxylate, which crystallizes in the triclinic space group P-1. nih.govresearchgate.net This information could serve as a comparative model for future studies on this compound.

Computational Chemistry and Theoretical Investigations of Methyl 2h Chromene 5 Carboxylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. For methyl 2H-chromene-5-carboxylate, DFT calculations provide valuable insights into its geometry, electronic behavior, and spectroscopic characteristics. These theoretical investigations complement experimental findings and aid in the rational design of new derivatives with tailored properties.

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), are commonly employed for geometry optimization. researchgate.net The optimized geometry reveals key structural parameters like bond lengths, bond angles, and dihedral angles. For the chromene core, the planarity of the bicyclic system is a significant feature, although slight deviations can occur. A related compound, methyl 2-oxo-2H-chromene-3-carboxylate, has been shown to be nearly planar, with a root-mean-square deviation of 0.033 Å for all non-hydrogen atoms. nih.gov

Conformational analysis is particularly important for the methyl carboxylate group, which can rotate around the C-C bond connecting it to the chromene ring. Theoretical studies on similar structures, such as ethyl 2-oxo-2H-chromene-3-carboxylate derivatives, have identified different stable conformations, often referred to as s-cis and s-trans, based on the relative orientation of the carbonyl group. researchgate.net The energy differences between these conformers are typically small, and both may be present in solution. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Chromene Carboxylate Derivative (Note: The following data is illustrative and based on typical values found in related structures. Actual values for this compound would require specific calculations.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O (ester) | 1.21 | - |

| C-O (ester) | 1.35 | - |

| O-CH3 | 1.44 | - |

| C-C (ring) | 1.39 - 1.42 | 118 - 122 |

| C-O (ring) | 1.37 | - |

| C-O-C (ring) | - | 117 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the HOMO is typically localized over the electron-rich aromatic part of the chromene ring, while the LUMO is often distributed over the electron-withdrawing carboxylate group and the pyran ring. This distribution influences the molecule's reactivity in processes like electrophilic and nucleophilic attacks. A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

Various electronic properties can be derived from HOMO and LUMO energies, including ionization potential, electron affinity, electronegativity, and chemical hardness. mdpi.com These parameters provide a quantitative measure of the molecule's electronic behavior and can be used to predict its interactions with other chemical species. mdpi.comresearchgate.net

Table 2: Calculated FMO Energies and Related Electronic Properties (Note: These values are hypothetical and serve as an example of data obtained from DFT calculations.)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.8 |

The Molecular Electrostatic Potential (MEP or ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The ESP map is plotted on the molecule's electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials. chemrxiv.orgchemrxiv.org

In this compound, the most negative potential (red) is expected to be localized around the oxygen atoms of the carboxylate group, making them likely sites for interaction with electrophiles or for hydrogen bonding. nih.gov The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potentials (blue), making them potential sites for nucleophilic interactions. scielo.org.mxiaea.org The ESP map provides a comprehensive picture of the molecule's charge distribution and is instrumental in understanding intermolecular interactions. chemrxiv.org

Theoretical vibrational frequency calculations are a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. researchgate.net These calculations are typically performed using DFT methods, and the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. researchgate.net

For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to different functional groups. For instance, the C=O stretching vibration of the ester group is expected to appear in the range of 1700-1750 cm⁻¹. nih.gov The C-O stretching vibrations of the ester and ether linkages would be found in the fingerprint region (around 1200 cm⁻¹). nih.gov Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are representative frequency ranges and would be refined by specific calculations.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Methyl C-H Stretch | 2900 - 3000 |

| C=O Stretch (Ester) | 1710 - 1740 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ester & Ether) | 1100 - 1300 |

Theoretical prediction of NMR chemical shifts has become an indispensable tool for structure elucidation and verification. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is one of the most widely used and reliable approaches for calculating NMR shielding tensors, which are then converted to chemical shifts. imist.magaussian.com These calculations are typically performed at a DFT level of theory. imist.manih.gov

For this compound, GIAO calculations can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions depends on the level of theory, the basis set, and whether solvent effects are included. nih.govnih.gov The calculated chemical shifts can be compared with experimental data to confirm the structure and assign specific resonances to individual protons and carbon atoms. researchgate.net This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

Table 4: Illustrative Predicted vs. Experimental NMR Chemical Shifts (Note: The predicted values are for illustrative purposes. Experimental data for the specific compound is needed for a direct comparison.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C=O (Ester) | 165.8 | - |

| O-CH₃ | 52.3 | 3.85 |

| Aromatic CH | 115 - 130 | 6.8 - 7.5 |

| Chromene C-O | 150.5 | - |

Quantum chemical calculations can also be used to compute various thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G). researchgate.net These properties are derived from the calculated vibrational frequencies and other molecular parameters.

The standard enthalpies of formation can be calculated, providing insight into the molecule's stability. lpnu.ua Temperature-dependent thermodynamic functions like heat capacity, enthalpy, and entropy can also be determined. These calculations are valuable for understanding the thermodynamics of reactions involving this compound and for predicting equilibrium constants. For instance, the interaction of a related thiosugar with a lectin showed that a favorable enthalpy of binding can be offset by a less favorable entropy, highlighting the importance of considering both terms. nih.gov

Table 5: Sample Calculated Thermodynamic Properties at 298.15 K (Note: These values are hypothetical and for illustrative purposes only.)

| Property | Value |

| Enthalpy of Formation (gas phase) | -350.2 kJ/mol |

| Standard Entropy | 420.5 J/(mol·K) |

| Gibbs Free Energy of Formation | -280.7 kJ/mol |

Molecular Modeling and Simulation Methodologies

Computational approaches have become indispensable in the study of molecular interactions and dynamic behaviors. For this compound, these methods provide crucial insights into its potential biological activities and conformational preferences.

Molecular Docking Studies (focused on theoretical ligand-receptor interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target.

While specific molecular docking studies for this compound are not extensively documented in the reviewed literature, the broader class of chromene derivatives has been the subject of numerous such investigations. These studies highlight the potential of the chromene scaffold to interact with various biological targets. For instance, docking studies on 4-aryl-4H-chromenes have been used to understand their apoptosis-inducing activity in cancer cell lines. nih.gov Similarly, derivatives of 2H-chromene have been docked with proteins like Rab23 to evaluate their potential as inhibitors. researchgate.net

A study on (6-Fluoro-2-oxo-2H-chromen-4-yl) methyl morpholine-4-carbodithioate (6FMM4C) utilized molecular docking to explore its inhibitory efficiency against carcinoma-type proteins. bohrium.com The docking parameters were analyzed using software like AutoDock and Discovery Studio BIOVIA, revealing key interactions within the protein binding sites. bohrium.com Another research effort focused on dihydropyrano[3,2-c]chromene and 2-aminobenzochromene derivatives, employing molecular docking to investigate their potential in treating liver fibrosis and their anticancer activity against human colon cancer cells. nih.gov

These examples underscore the utility of molecular docking in identifying potential protein targets and elucidating the binding mechanisms for chromene-based compounds. A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target receptor, followed by running docking simulations to predict binding affinities and interaction patterns. The results could then guide the design of new analogs with improved activity.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility and preferred shapes.

Recent advancements in computational power have enabled MD simulations on the nano-, micro-, and even millisecond timescales, offering detailed insights into protein dynamics and ligand-induced conformational changes. nih.gov For instance, MD simulations have been used to understand the activation mechanisms of receptors like the 5-HT2A receptor by observing the effects of agonists and antagonists on its structure. nih.gov A common approach involves setting up the simulation system in a realistic environment, such as a lipid bilayer for membrane proteins, and analyzing the resulting trajectories. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

QSAR studies have been successfully applied to various series of chromene derivatives to understand the structural features influencing their biological activities. For example, a QSAR study on a series of 4-aryl-4H-chromenes as apoptosis inducers identified that 2D autocorrelation descriptors and dipole moments are significant structural parameters affecting their activity. nih.gov This study employed various chemometric methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) to develop statistically significant models. nih.gov

Similarly, QSAR analyses have been performed on aryl carboxylic acid amide derivatives to identify the structural requirements for inhibiting enzymes like human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov These studies highlight the importance of topological, electronic, and hydrophobic descriptors in predicting biological activity. nih.gov The insights gained from QSAR models can be invaluable for designing new compounds with enhanced potency. nih.gov

A hypothetical QSAR study on a series of this compound analogs would involve compiling a dataset of compounds with their corresponding biological activities, calculating a wide range of molecular descriptors, and then using statistical methods to build and validate a predictive model. The resulting model could then be used to predict the activity of new, unsynthesized compounds.

| QSAR/QSPR Methodologies | Application to Chromene Derivatives | Key Findings/Descriptors | Reference |

| Multiple Linear Regression (MLR) | Apoptosis induction by 4-aryl-4H-chromenes | 2D autocorrelation descriptors, dipole moments | nih.gov |

| Principal Component Regression (PCR) | Inhibition of hDHODH by aryl carboxylic acid amides | Topological, estate number, hydrophobic descriptors | nih.gov |

| Partial Least Squares (PLS) | Apoptosis induction by 4-aryl-4H-chromenes | 2D autocorrelation descriptors, dipole moments | nih.gov |

Theoretical Approaches to Bioisosteric Replacement and Scaffold Modifications

Bioisosteric replacement is a strategy in medicinal chemistry for modifying a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. spirochem.comcambridgemedchemconsulting.com The 2H-chromene scaffold is considered a versatile and attractive platform for drug design due to its favorable biological and drug-like properties. nih.govnih.gov

Theoretical approaches can guide the bioisosteric replacement and scaffold modification of this compound. The carboxylic acid ester group, for example, can be a target for modification. The carboxylic acid functional group itself can present challenges such as metabolic instability and toxicity. nih.govnih.gov Therefore, replacing the methyl carboxylate group with known bioisosteres could be a viable strategy. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. chem-space.com The choice of a suitable bioisostere is context-dependent and often requires screening a panel of options. nih.govnih.gov

Applications in Organic Synthesis and Materials Science

Utilization as Key Synthetic Intermediates and Building Blocks

Methyl 2H-chromene-5-carboxylate is a valuable intermediate in organic synthesis. Its structure, featuring a reactive alkene and an ester functional group, allows for a variety of chemical transformations. Synthetic chemists utilize this compound as a starting material to introduce the chromene motif into larger, more complex molecules. The strategic placement of the methyl carboxylate group provides a handle for further modifications, such as hydrolysis, amidation, or reduction, thereby expanding its synthetic utility.

The development of efficient synthetic methods for 2H-chromene derivatives is an active area of research. msu.edu These methods often involve catalytic processes that enable the construction of the chromene ring system with high efficiency and control. msu.edu The availability of such synthetic routes enhances the accessibility of compounds like this compound for their use as building blocks in diverse synthetic campaigns.

Role in the Synthesis of Complex Natural Products and Synthetic Compounds

The 2H-chromene core is a key structural feature in numerous biologically active natural products. nih.gov Consequently, the synthesis of derivatives like this compound is of significant interest for the total synthesis of these complex natural products. Its role as a building block allows for the convergent assembly of intricate molecular architectures.

Furthermore, the chromene scaffold is a template for the design and synthesis of novel synthetic compounds with potential therapeutic applications. acs.orgnih.gov Researchers have developed various synthetic strategies to access a wide range of 2H/4H-chromene analogs with diverse biological profiles, including anticancer, anticonvulsant, and antimicrobial activities. frontiersin.orgnih.govnih.gov The use of this compound in these synthetic endeavors can lead to the discovery of new drug candidates.

Photochromic Properties and Applications in Materials Science

Chromene derivatives are well-known for their photochromic properties, which involve a reversible transformation between two isomers with different absorption spectra upon exposure to light. frontiersin.org This phenomenon arises from the light-induced cleavage of a C-O bond in the pyran ring, leading to a colored, open-ring merocyanine (B1260669) form. researchgate.net While specific research on the photochromic properties of this compound is not extensively documented in the provided results, the general behavior of chromenes suggests its potential in this area.

The photochromic nature of chromenes makes them attractive for a variety of applications in materials science, including:

Optical data storage: The two distinct states can represent binary information (0 and 1).

Smart windows: The material can dynamically adjust its transparency in response to sunlight.

Photoswitches: They can be used to control biological processes or chemical reactions with light. researchgate.net

Further investigation into the photochromic behavior of this compound and its derivatives could unlock new possibilities for the design of advanced photoresponsive materials. frontiersin.orgresearchgate.net

Applications in Advanced Functional Materials

The unique properties of chromene derivatives make them suitable for incorporation into advanced functional materials. jcu.edu.au Their responsiveness to external stimuli, such as light, makes them "smart" materials capable of performing specific functions. frontiersin.org The development of photochromic polymers containing chromene units is an area of active research, with potential applications in organic electronics. jcu.edu.au

The ability to tune the properties of these materials by modifying the chromene structure is a key advantage. The introduction of a methyl carboxylate group, as in this compound, can influence the electronic and physical properties of the resulting material.

Strategic Use in Agrochemical Discovery (synthesis and scaffold design perspective)

The chromene scaffold is not only relevant in medicinal chemistry but also in the discovery of new agrochemicals. Some chromene derivatives have been utilized as potential biodegradable agrochemicals. researchgate.net The synthesis of various chromene scaffolds is a key strategy in the design of new and effective crop protection agents.

From a synthesis and scaffold design perspective, this compound can serve as a valuable starting point. Its functional groups allow for the introduction of diverse substituents, enabling the creation of a library of compounds for screening in agrochemical assays. The exploration of structure-activity relationships within these libraries can lead to the identification of potent and selective herbicides, insecticides, or fungicides.

Chromene Scaffolds as Privileged Structures in Chemical Design

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. acs.orgnih.gov The chromone (B188151) and chromene scaffolds are widely recognized as privileged structures due to their presence in numerous compounds with diverse pharmacological activities. acs.orgijpsjournal.comnih.govnih.gov

This privileged nature stems from the specific three-dimensional arrangement of atoms in the chromene ring system, which allows for favorable interactions with various biological macromolecules. The use of this compound in the design of new chemical entities leverages this inherent advantage, increasing the probability of discovering compounds with desired biological activities. The versatility of the chromene scaffold continues to inspire the design and synthesis of new molecules for a wide range of applications. frontiersin.orgnih.govnih.gov

Future Research Directions and Emerging Trends in Methyl 2h Chromene 5 Carboxylate Chemistry

Advancements in Asymmetric Synthesis of Chiral Methyl 2H-Chromene-5-carboxylate Derivatives

The generation of chiral chromene frameworks is of paramount importance, as the biological activity of such molecules is often stereospecific. While significant progress has been made in the synthesis of racemic chromenes, the development of asymmetric routes to produce enantiomerically pure or enriched derivatives, including those of this compound, remains a key research focus.

Future advancements are anticipated in the area of enantioselective organocatalysis, which avoids the use of transition metals. researchgate.net Chiral Brønsted acids, Lewis bases, and phase-transfer catalysts are expected to be further refined for the asymmetric synthesis of chromenes. For instance, asymmetric [4+2] cycloaddition reactions represent a powerful strategy for constructing highly functionalized chiral 4H-chromenes, which can potentially be converted to 2H-chromene derivatives. rsc.org Research in this area will likely focus on developing novel organocatalysts that can effectively control the stereochemistry of reactions leading to the this compound core.

Another promising approach involves the use of metal carbenoid chemistry to convert polyfunctionalized chiral building blocks, such as δ-amino β-ketoesters, into chiral heterocyclic systems. nih.gov Adapting such methodologies to suitable precursors could provide a novel pathway to chiral this compound derivatives. The development of chiral ligands for transition metal catalysts also continues to be a vibrant area of research, with the potential to yield highly efficient and selective catalytic systems.

Exploration of Novel and Sustainable Catalytic Systems

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. For chromene synthesis, this translates into the exploration of novel and sustainable catalytic systems that offer high efficiency, reusability, and environmental benignity.

Recent research has highlighted several innovative approaches that could be applied to the synthesis of this compound:

Visible-Light Photocatalysis : This technique uses light as an abundant and non-toxic energy source to drive chemical transformations. zendy.io It represents a green and sustainable strategy for the synthesis and functionalization of chromene derivatives. zendy.io

Magnetite Nanoparticle-Supported Catalysts : These systems combine the catalytic activity of a substance with the ease of separation offered by magnetic nanoparticles. For example, a magnetite nanoparticle-cored polyamine dendrimer has been reported as an efficient and recyclable base catalyst for chromene synthesis. researchgate.net This catalyst can be easily recovered using an external magnet and reused for multiple cycles without significant loss of activity. researchgate.netnih.gov

Agro-Waste Derived Catalysts : The use of catalysts derived from agricultural waste is a highly sustainable approach. A water extract of Hibiscus rosa-sinensis plant dry leaves ash (HRSPLAE) has been successfully used as a green catalyst for the rapid synthesis of 2-amino-4H-chromenes under microwave irradiation. benthamdirect.com

Catalyst-Free Systems in Green Solvents : Eliminating the catalyst altogether is a primary goal of green chemistry. The use of biodegradable and reusable promoting media, such as glycerol (B35011), has been shown to facilitate the synthesis of 2-amino-4H-chromenes without the need for a catalyst. tandfonline.comtandfonline.com Glycerol's high boiling point, low toxicity, and ability to dissolve a wide range of compounds make it an attractive alternative to conventional organic solvents. tandfonline.com

| Catalytic System | Description | Key Advantages | Reference |

|---|---|---|---|

| Visible-Light Photocatalysis | Utilizes light as a renewable energy source to promote chemical reactions for chromene synthesis. | Sustainable, green, uses non-toxic energy source. | zendy.io |

| Magnetite Nanoparticle-Supported Dendrimers | A polyamine dendrimer on a magnetite core acts as a base catalyst. | High efficiency, excellent recyclability via magnetic separation. | researchgate.net |

| HRSPLAE (Agro-Waste Catalyst) | Catalyst derived from the ash of Hibiscus rosa-sinensis leaves. | Eco-friendly, inexpensive, rapid reactions under microwave conditions. | benthamdirect.com |

| Glycerol-Promoted Synthesis | Uses glycerol as a reusable, biodegradable promoting medium, eliminating the need for a catalyst. | Catalyst-free, environmentally friendly, simple work-up, reusable solvent. | tandfonline.comtandfonline.com |

Integration of Machine Learning and Artificial Intelligence for Reaction Design and Optimization

Future research will likely leverage AI for several key tasks:

Reaction Condition Prediction : By training on large datasets of chemical reactions, ML models can predict appropriate catalysts, solvents, and temperatures for a given transformation. beilstein-journals.orgchemrxiv.orgnih.gov This can significantly reduce the amount of empirical screening required.

Yield and Selectivity Optimization : ML algorithms, particularly those integrated with high-throughput experimentation (HTE), can efficiently explore a vast reaction parameter space to identify conditions that maximize yield and selectivity. beilstein-journals.org

Discovery of Novel Synthetic Routes : AI can be used to predict the outcomes of unknown reactions and even suggest novel, non-intuitive synthetic pathways. pharmafeatures.comjst.go.jp Projects like the Artificial Intelligence in Chemical Reaction Design and Discovery (AICReDD) aim to use automated reaction path calculations to build vast reaction network databases, from which optimal synthetic routes can be designed. jst.go.jp

Development of Advanced In Situ Mechanistic Elucidation Techniques

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing more efficient catalysts. The transient and often complex nature of intermediates in chromene synthesis necessitates the use of advanced analytical techniques that can monitor reactions in real-time.

Future trends in this area involve the application of in situ characterization methods to study the synthesis of this compound as it happens. Techniques such as in situ high-energy synchrotron X-ray powder diffraction and Raman spectroscopy are powerful tools for tracking the evolution of solid phases and intermediates during a reaction. researchgate.net These methods are particularly valuable for understanding mechanochemical reactions but can be adapted for solution-phase chemistry.

Furthermore, the combination of experimental data with computational chemistry provides a powerful dual approach to mechanistic investigation. nih.govresearchgate.net For example, in situ spectroscopic monitoring (e.g., FT-IR, NMR) can be coupled with Density Functional Theory (DFT) calculations to identify transient species and map out the energy landscape of the reaction pathway. researchgate.net This integrated approach can provide detailed insights into the electronic structure, charge distribution, and reactivity of intermediates, leading to a more rational design of catalysts and reaction conditions. researchgate.net

Computational Design and Prediction of Novel Functionalized Chromene Systems

Computational chemistry is not only a tool for mechanistic elucidation but also a powerful engine for the de novo design of novel molecules with desired properties. nih.gov By applying first-principles calculations and evolutionary algorithms, it is possible to predict the stability, structure, and functional properties of new materials before they are synthesized in the lab. naiss.se

For the this compound scaffold, computational design can be used to:

Predict Physicochemical Properties : Quantum chemical methods like DFT can be used to calculate key electronic properties, such as HOMO-LUMO gaps, which are indicative of the molecule's reactivity and potential applications in materials science. nih.govresearchgate.net

Design Functional Derivatives : By systematically modifying the substituents on the chromene ring in silico, researchers can explore a vast chemical space and identify derivatives with optimized properties for specific applications, such as enhanced biological activity or specific photophysical characteristics.

Guide Synthetic Efforts : Computational predictions can help prioritize synthetic targets, focusing laboratory efforts on molecules that are most likely to exhibit the desired functionality. This synergy between computational design and experimental synthesis accelerates the discovery of new functional materials. naiss.se

The integration of these computational tools will be instrumental in exploring the full potential of the this compound system, leading to the creation of novel compounds with tailored functions for applications in medicine, materials science, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.